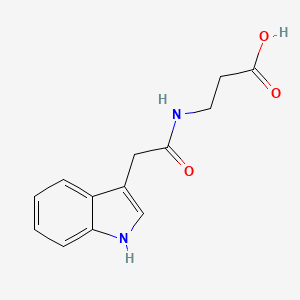![molecular formula C19H16N2O4 B5316569 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol, also known as ENQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ is a derivative of quinoline, a heterocyclic aromatic organic compound that has been extensively studied for its diverse biological activities.
Aplicaciones Científicas De Investigación
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has also been shown to possess antimicrobial activity against bacterial and fungal strains. In biochemistry, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In materials science, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death. 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has also been shown to disrupt bacterial cell membranes and inhibit fungal growth, leading to their eventual death.
Biochemical and Physiological Effects:
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of apoptotic pathways. 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has also been shown to disrupt bacterial cell membranes and inhibit fungal growth. However, the exact biochemical and physiological effects of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol also has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several potential future directions for research, including the development of more potent derivatives with improved solubility and bioavailability. 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol could also be further studied for its potential applications in materials science, such as the synthesis of functional materials with unique properties. Additionally, 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol could be further studied for its potential applications in drug delivery, such as the development of targeted therapies for cancer and other diseases.
Métodos De Síntesis
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol can be synthesized via a multistep process involving the reaction of 2-ethoxy-5-nitrobenzaldehyde with ethyl cyanoacetate, followed by the condensation reaction with 8-hydroxyquinoline. The resulting compound is then subjected to a cyclization reaction to form 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol. The synthesis of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol is relatively simple and can be achieved in moderate to good yields.
Propiedades
IUPAC Name |
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-18-11-10-16(21(23)24)12-14(18)7-9-15-8-6-13-4-3-5-17(22)19(13)20-15/h3-12,22H,2H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYKSUFZMINBY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)